molecular formula C14H20N2O2Si B8028746 1-(tert-butyldimethylsilyl)-6-nitro-1H-indole

1-(tert-butyldimethylsilyl)-6-nitro-1H-indole

Cat. No.: B8028746
M. Wt: 276.41 g/mol
InChI Key: QDWOJYXCKAFENR-UHFFFAOYSA-N
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Description

1-(tert-Butyldimethylsilyl)-6-nitro-1H-indole is a compound that features a tert-butyldimethylsilyl group attached to the nitrogen atom of an indole ring, with a nitro group at the 6-position

Preparation Methods

The synthesis of 1-(tert-butyldimethylsilyl)-6-nitro-1H-indole typically involves the protection of the indole nitrogen with a tert-butyldimethylsilyl group. This can be achieved using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or N-methylimidazole. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at room temperature .

Industrial production methods for such compounds often involve similar protection strategies, but on a larger scale. The use of flow microreactor systems has been explored for the efficient introduction of tert-butyldimethylsilyl groups into various organic compounds .

Chemical Reactions Analysis

1-(tert-Butyldimethylsilyl)-6-nitro-1H-indole can undergo a variety of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and fluoride sources such as tetra-n-butylammonium fluoride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(tert-Butyldimethylsilyl)-6-nitro-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(tert-butyldimethylsilyl)-6-nitro-1H-indole exerts its effects is largely dependent on the specific reactions it undergoes. The tert-butyldimethylsilyl group serves as a protective group, preventing unwanted reactions at the nitrogen atom of the indole ring. This allows for selective reactions at other positions on the molecule. The nitro group can participate in redox reactions, influencing the compound’s reactivity and potential biological activity .

Comparison with Similar Compounds

1-(tert-Butyldimethylsilyl)-6-nitro-1H-indole can be compared to other silyl-protected indole derivatives, such as:

    Trimethylsilyl indole: Less sterically hindered and more reactive towards hydrolysis.

    tert-Butyldiphenylsilyl indole: More sterically hindered and more stable under acidic conditions.

    Triisopropylsilyl indole: Offers a balance between reactivity and stability.

These compounds differ in their steric and electronic properties, which influence their reactivity and suitability for different applications. The tert-butyldimethylsilyl group provides a good balance of stability and reactivity, making it a versatile protective group in organic synthesis.

Properties

IUPAC Name

tert-butyl-dimethyl-(6-nitroindol-1-yl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2Si/c1-14(2,3)19(4,5)15-9-8-11-6-7-12(16(17)18)10-13(11)15/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWOJYXCKAFENR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)N1C=CC2=C1C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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